molecular formula C17H23N3O2S B11170754 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B11170754
M. Wt: 333.5 g/mol
InChI Key: FUEUXFUNUJLXAF-UHFFFAOYSA-N
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Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Alkylation: The thiadiazole ring is then alkylated using 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated thiadiazole with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cell proliferation.

    Pathways: It may modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group may enhance its interaction with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C17H23N3O2S/c1-17(2,3)11-15-19-20-16(23-15)18-14(21)10-7-12-5-8-13(22-4)9-6-12/h5-6,8-9H,7,10-11H2,1-4H3,(H,18,20,21)

InChI Key

FUEUXFUNUJLXAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)OC

Origin of Product

United States

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